2-(N-Ethyl-m-toluidino)ethanol

Catalog No.
S1526088
CAS No.
91-88-3
M.F
C11H17NO
M. Wt
179.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(N-Ethyl-m-toluidino)ethanol

CAS Number

91-88-3

Product Name

2-(N-Ethyl-m-toluidino)ethanol

IUPAC Name

2-(N-ethyl-3-methylanilino)ethanol

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-3-12(7-8-13)11-6-4-5-10(2)9-11/h4-6,9,13H,3,7-8H2,1-2H3

InChI Key

KRNUKKZDGDAWBF-UHFFFAOYSA-N

SMILES

CCN(CCO)C1=CC=CC(=C1)C

Synonyms

2-(N-Ethyl-m-toluidino)-ethanol; 2-[Ethyl(3-methylphenyl)amino]-ethanol; 2-[Ethyl(3-methylphenyl)amino]ethanol; 3-Methyl-N-ethyl-N-(β-hydroxyethyl)aniline; N-Ethyl-N-(2-hydroxyethyl)-3-methylaniline; N-Ethyl-N-(2-hydroxyethyl)-m-toluidine; N-Ethyl-N-

Canonical SMILES

CCN(CCO)C1=CC=CC(=C1)C

2-(N-Ethyl-m-toluidino)ethanol is a chemical compound with the molecular formula C₁₁H₁₇NO and a molecular weight of approximately 179.26 g/mol. It is also known by various names, including Ethanol, 2-(N-ethyl-m-toluidino)- and N-Hydroxyethyl-N-ethyl-m-toluidine. The compound features a hydroxyl group (-OH) attached to an ethyl group and an m-toluidine moiety, making it an important intermediate in organic synthesis and various applications in the chemical industry .

Involving 2-(N-Ethyl-m-toluidino)ethanol include:

  • Esterification: This compound can react with carboxylic acids to form esters, which are useful in various applications, including fragrances and solvents.
  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with alkyl halides to produce ethers.
  • Oxidation: Under specific conditions, the alcohol group can be oxidized to form carbonyl compounds, such as aldehydes or ketones .

Research indicates that 2-(N-Ethyl-m-toluidino)ethanol exhibits biological activity that may include:

  • Antimicrobial Properties: Some studies suggest potential antimicrobial effects against certain bacteria and fungi.
  • Cytotoxicity: The compound has been evaluated for its cytotoxic effects in various cell lines, indicating a possible role in cancer research.
  • Neuroactivity: There is ongoing research into its effects on the central nervous system, although conclusive evidence is still required .

Synthesis of 2-(N-Ethyl-m-toluidino)ethanol typically involves:

  • Alkylation of m-Toluidine: The starting material, m-toluidine, is alkylated using ethylene oxide or ethylene bromide in the presence of a base.
  • Hydroxylation: Following alkylation, the resulting product undergoes hydroxylation to introduce the alcohol functional group.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

2-(N-Ethyl-m-toluidino)ethanol has several applications across different fields:

  • Chemical Intermediates: It serves as an important intermediate in synthesizing dyes, pharmaceuticals, and agrochemicals.
  • Biological Research: Its potential biological activity makes it a candidate for further research in medicinal chemistry.
  • Quantitative Structure–Activity Relationship (QSAR): The compound is utilized in QSAR models to predict aquatic toxicity and environmental impact .

Interaction studies involving 2-(N-Ethyl-m-toluidino)ethanol primarily focus on its binding affinity and activity with biological targets. These studies often assess its interactions with enzymes or receptors relevant to its potential therapeutic applications. Preliminary data suggest that it may interact with neurotransmitter systems, although further investigation is necessary to elucidate these interactions fully .

Several compounds share structural characteristics with 2-(N-Ethyl-m-toluidino)ethanol. A comparative analysis highlights their unique features:

Compound NameMolecular FormulaKey Features
N-Ethyl-m-toluidineC₉H₁₃NLacks hydroxyl group; primarily used as a dye intermediate.
N,N-Diethyl-m-toluidineC₁₁H₁₅NContains two ethyl groups; used in organic synthesis.
N-Hydroxyethyl-N,N-diethylamineC₁₂H₁₈N₂OContains two ethyl groups and a hydroxyl; used in pharmaceuticals.

The uniqueness of 2-(N-Ethyl-m-toluidino)ethanol lies in its specific functional groups that confer distinct properties suitable for diverse applications in research and industry. Its combination of an alcohol functional group with an aromatic amine structure differentiates it from similar compounds .

XLogP3

2.5

UNII

1ALR5X8R8W

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (45.21%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (54.79%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (45.21%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H318 (97.26%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (45.21%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H412 (45.21%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

91-88-3

Wikipedia

2-(N-ethyl-m-toluidino)ethanol

General Manufacturing Information

Ethanol, 2-[ethyl(3-methylphenyl)amino]-: ACTIVE

Dates

Modify: 2023-08-15

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